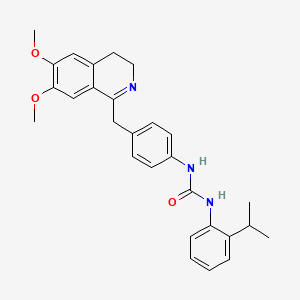

![molecular formula C17H29ClN2OS B2428068 1-[2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-2-(3,5-dimethylthiophen-2-yl)ethanone;hydrochloride CAS No. 2418714-87-9](/img/structure/B2428068.png)

1-[2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-2-(3,5-dimethylthiophen-2-yl)ethanone;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

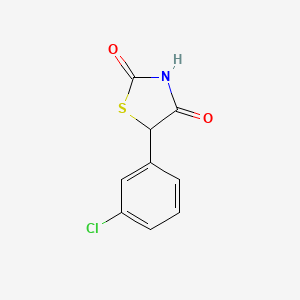

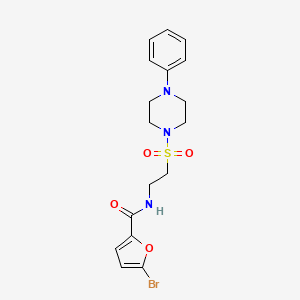

This compound is a complex organic molecule that contains a piperidine ring, which is a common feature in many pharmaceuticals and other active compounds . The presence of the 3,5-dimethylthiophen-2-yl group suggests potential for interesting chemical properties and reactivity .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a 3-methylpiperidine ring attached to a 3,5-dimethylthiophene ring via a propylamine linker . The exact 3D conformation would depend on the specific stereochemistry at the various chiral centers in the molecule .Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the presence of the amine group, the piperidine ring, and the thiophene ring . Each of these functional groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar amine group could enhance water solubility, while the presence of the two aromatic rings could enhance lipid solubility .Aplicaciones Científicas De Investigación

Amine Exchange and Ring-Opening Reactions

- Study: "Amine Exchange and Unexpected Ring‐Opening Reactions of Pyranone Derivatives" by Sottofattori et al., 2002.

- Research Focus: This study focuses on the synthesis of compounds like 3-[(3-Aminopropyl)amino]-1-oxo-1H-naphtho[2,1-b]pyran-2-carbaldehyde, exploring nucleophilic substitution reactions and ring-opening reactions for the creation of potential oligonucleotide stabilization agents.

Novel Oligonucleotide Stabilization Agents

- Study: "Reaction of 1-Acyl- and Aroyl-2-hydroxy-3,3-dimethylindolines with Arylamines" by Harano et al., 2007.

- Research Focus: This paper discusses the formation of dihydroindolo[1,2-c]quinazoline derivatives from reactions involving similar compounds, contributing to the understanding of the behavior of such compounds in chemical syntheses.

Heterocyclization in Drug Synthesis

- Study: "Condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone with N,N-dimethylformamide dimethyl acetal" by Moskvina et al., 2015.

- Research Focus: The study showcases the heterocyclization process involving similar compounds, demonstrating their utility in the synthesis of isoflavones and other heterocycles, key in pharmaceutical applications.

Antimicrobial Activity Studies

- Study: "Synthesis and Antimicrobial activity of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone" by Wanjari, 2020.

- Research Focus: This research explores the synthesis and antimicrobial properties of similar compounds, emphasizing their potential applications in medicinal and drug research.

Novel Mannich Base Derivatives Synthesis

- Study: "Synthesis, spectroscopy characterization and biological activities of some novel 1-(3-(N,N-dimethylamino)-1-(5-substituted thiophene-2-yl) propylidene semicarbazone Mannich base derivatives" by Gopi & Dhanaraju, 2018.

- Research Focus: The study discusses synthesizing novel Mannich base derivatives with anti-diabetic and anti-inflammatory activities, showcasing the diverse applications of similar compounds in medical research.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[2-(3-aminopropyl)-3-methylpiperidin-1-yl]-2-(3,5-dimethylthiophen-2-yl)ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2OS.ClH/c1-12-6-5-9-19(15(12)7-4-8-18)17(20)11-16-13(2)10-14(3)21-16;/h10,12,15H,4-9,11,18H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODTPWGBLEHDICT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1CCCN)C(=O)CC2=C(C=C(S2)C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

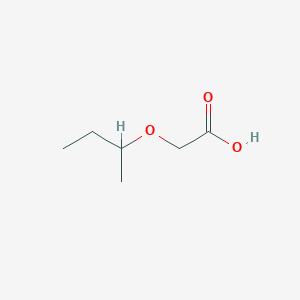

![2-(3-Chlorophenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole](/img/structure/B2427987.png)

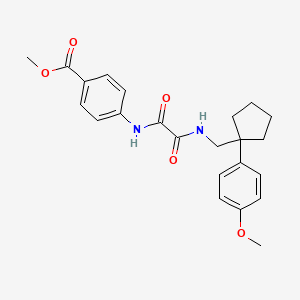

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2427991.png)

![4-[2-(2-Bromo-4,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2427995.png)

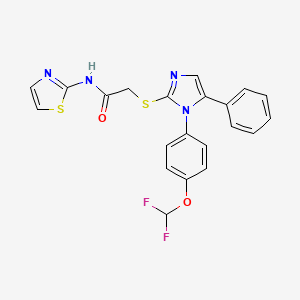

![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate](/img/structure/B2427997.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2428005.png)